molecular formula C14H19ClN2O3 B10970151 Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- CAS No. 49808-92-6

Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)-

Cat. No.: B10970151
CAS No.: 49808-92-6
M. Wt: 298.76 g/mol
InChI Key: GHEQHRNGVBCAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- is a substituted acetamide derivative characterized by a 4-chlorophenoxy group and a morpholinyl ethyl moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer selectivity in biological targets such as enzyme inhibitors or receptor modulators.

Properties

CAS No.

49808-92-6

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C14H19ClN2O3/c15-12-1-3-13(4-2-12)20-11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18)

InChI Key

GHEQHRNGVBCAQJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Formation of the Phenoxy Intermediate

The synthesis begins with the preparation of 2-(4-chlorophenoxy)acetic acid, a key intermediate. This step involves the nucleophilic substitution of 4-chlorophenol with chloroacetic acid under alkaline conditions. Sodium hydroxide (33% w/v) facilitates deprotonation of the phenol, enabling attack on the α-carbon of chloroacetic acid. The reaction is typically conducted at 80–90°C for 4–6 hours, yielding 2-(4-chlorophenoxy)acetic acid with a reported efficiency of 78–82%.

Reaction Conditions:

  • Reactants: 4-Chlorophenol (1 eq), chloroacetic acid (1.2 eq)

  • Base: NaOH (33% aqueous solution)

  • Temperature: 80–90°C

  • Time: 4–6 hours

  • Yield: 78–82%

Amidation with Morpholine Ethylamine

The carboxylic acid group of the intermediate is activated using thionyl chloride (SOCl₂) to form the acid chloride, which subsequently reacts with 2-(4-morpholinyl)ethylamine. This coupling step occurs in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion. The amidation typically achieves 65–70% yield, with purity dependent on recrystallization solvents such as ethanol or ethyl acetate.

Critical Parameters:

  • Activation Agent: SOCl₂ (1.5 eq)

  • Coupling Solvent: DCM

  • Base: TEA (2 eq)

  • Temperature: 0–5°C (initial), then room temperature

  • Yield: 65–70%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight the impact of solvent polarity on reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate the amidation step but may induce side reactions. In contrast, DCM minimizes byproduct formation but requires longer reaction times (8–12 hours). Optimal temperatures range from 20–25°C, balancing reaction rate and thermal degradation risks.

Catalytic Enhancements

The addition of catalytic N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves coupling efficiency to 85–90%. These reagents facilitate the formation of stable active esters, reducing racemization and enhancing regioselectivity.

Table 1: Comparative Yields Under Varied Catalytic Conditions

CatalystSolventTemperature (°C)Yield (%)
NoneDCM2565
EDC/NHSDMF2588
SOCl₂DCM0→2570

Data adapted from synthesis protocols.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.50 (s, 2H, OCH₂), 3.70–3.60 (m, 4H, morpholine-OCH₂), 2.55–2.45 (m, 4H, morpholine-NCH₂), 2.40 (t, 2H, NHCH₂), 1.80 (br s, 1H, NH).

  • ¹³C NMR: Peaks at 169.5 ppm (C=O), 156.2 ppm (O-C-O), and 66.8 ppm (morpholine-OCH₂) confirm the structure.

Infrared Spectroscopy (IR):

  • Strong absorption at 1,650 cm⁻¹ (amide C=O stretch) and 1,240 cm⁻¹ (C-O-C ether linkage).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm reveals a purity of ≥98% when using ethanol/water (70:30) as the mobile phase.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 2-(4-chlorophenoxy)acetyl chloride dimer, forms due to excess SOCl₂. This is mitigated by controlled reagent addition and post-reaction quenching with ice-cold water.

Morpholine Ethylamine Stability

The amine reactant is hygroscopic, requiring storage under nitrogen or desiccation. Pre-drying with molecular sieves (4Å) ensures optimal reactivity.

Applications in Medicinal Chemistry

The synthesized acetamide demonstrates inhibitory activity against the ATF4 pathway, with IC₅₀ values of 1.2–1.5 µM in hepatocellular carcinoma models. Its morpholine moiety enhances blood-brain barrier permeability, making it a candidate for neurodegenerative disease therapeutics .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between the target compound and related acetamide derivatives:

Compound Name Key Substituents Molecular Weight Synthetic Yield Pharmacological Notes Key Evidence
Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- (Target) 4-Chlorophenoxy, morpholinyl ethyl ~325.8 (estimated) N/A Potential enzyme inhibition (analogous to ATF4 inhibitors) -
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS 560075-65-2) Dichlorophenyl, 4-chlorophenyl 314.59 N/A Diclofenac-related impurity; structural analog
N-(2-Chloro-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide (ChemDiv 0136-0214) 4-Chlorophenoxy, nitro, chloro ~325.7 N/A Screening compound for drug discovery
2-(4-Chlorophenoxy)-N-(5-nitro-2-thiazolyl)acetamide 4-Chlorophenoxy, thiazolyl nitro ~311.7 N/A Heterocyclic derivative with potential reactivity
N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide (30) Piperidinyl, 4-chlorophenoxy ~465.9 96% High-yield synthesis; acetylated intermediate
2-(4-Chlorophenoxy)-N-(2-ethylphenyl)acetamide (CAS 197160-95-5) 4-Chlorophenoxy, ethylphenyl 289.76 N/A Simpler structure; baseline for substituent effects
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinyl oxo, acetyl, isopropylphenyl 347 (M+H) 58% Morpholinyl derivative with confirmed NMR data
2-(4-Chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide Methoxyphenyl, methylpiperazinyl 417.9 N/A Dual substituents (methoxy/piperazinyl)

Structural and Electronic Comparisons

  • Morpholinyl vs. This may enhance solubility and target engagement .
  • Chlorophenoxy vs.
  • Heterocyclic Variations : Thiazolyl () and sulfone-containing () derivatives introduce distinct electronic environments, which may influence metabolic stability or off-target effects .

Pharmacological Potential

  • The target compound’s morpholinyl group aligns with ATF4 inhibitors (), suggesting applications in cancer therapy. In contrast, dichlorophenyl analogs () are linked to anti-inflammatory drugs like diclofenac, emphasizing substituent-driven target selectivity .
  • Screening compounds (e.g., ) with nitro groups may prioritize electrophilic interactions, whereas morpholinyl derivatives could favor enzyme active-site binding .

Biological Activity

Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)-, also known as 2-(4-chlorophenoxy)acetamide, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H19ClN2O3
  • Molecular Weight : 298.08 g/mol
  • CAS Number : 49808-93-7

Research indicates that compounds similar to Acetamide, 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)- may function as inhibitors of the ATF4 pathway, which is implicated in various diseases, including cancer and neurodegenerative disorders. The ATF4 pathway is part of the unfolded protein response (UPR), which helps cells manage stress related to protein misfolding. Inhibition of this pathway can lead to apoptosis in cancer cells and may mitigate neurodegenerative processes.

Biological Activity

  • Anticancer Properties :
    • The compound has shown promise in preclinical studies as an inhibitor of pathways associated with tumor growth and survival. For instance, it has been linked to the modulation of the UPR and apoptosis in cancer cells .
    • Case studies reveal that derivatives of this compound are being explored for their efficacy against various cancers, including breast and prostate cancer.
  • Neuroprotective Effects :
    • Research has indicated potential neuroprotective effects against conditions such as Alzheimer's disease and traumatic brain injury. By modulating the UPR, the compound may help reduce neuronal cell death .
  • Anti-inflammatory Activity :
    • Some studies suggest that Acetamide derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Research Findings and Case Studies

StudyFocusFindings
Study AAnticancer activityDemonstrated significant tumor reduction in murine models when treated with Acetamide derivatives.
Study BNeuroprotectionShowed reduced apoptosis in neuronal cells under stress conditions when treated with the compound.
Study CAnti-inflammatory effectsFound a decrease in inflammatory markers in animal models after administration of related compounds.

Q & A

Basic Question: What are the optimal synthetic routes and critical reaction conditions for preparing this acetamide derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with coupling 4-chlorophenol to an acetamide backbone followed by introducing the morpholine ethylamine moiety. Key steps include:

  • Nucleophilic substitution : Reacting 4-chlorophenol with bromoacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the phenoxyacetamide core .
  • Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the morpholine ethylamine group. Solvent choice (e.g., DCM or THF) and temperature (0–25°C) significantly impact yield .
  • Purification : Flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-chlorophenoxy and morpholinyl groups in biological activity?

Methodological Answer:

  • Analog synthesis : Replace the 4-chlorophenoxy group with other aryloxy substituents (e.g., 4-fluorophenoxy, 4-methoxyphenoxy) and vary the morpholinyl ethyl chain length .
  • Biological assays : Test analogs against target enzymes (e.g., kinases, HDACs) using fluorescence polarization or enzymatic inhibition assays. Compare IC₅₀ values to correlate substituent effects .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze binding interactions with protein targets, focusing on halogen bonding (Cl) and morpholine’s hydrogen-bonding capacity .

Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm structural integrity via characteristic peaks: δ 7.2–7.4 ppm (aromatic H from 4-chlorophenoxy), δ 3.4–3.7 ppm (morpholine CH₂), and δ 2.4–2.6 ppm (amide CH₃) .
  • LCMS/HPLC : Use reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) to verify purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~353) .
  • FTIR : Identify key functional groups (C=O stretch ~1650 cm⁻¹, C-Cl ~750 cm⁻¹) .

Advanced Question: How can contradictory data in literature regarding its biological activity (e.g., antimicrobial vs. anticancer efficacy) be resolved?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
  • Mechanistic studies : Use RNA sequencing or proteomics to identify differentially expressed genes/proteins in treated vs. untreated cells, clarifying target pathways .
  • Solubility assessment : Test compound solubility in DMSO/PBS; low solubility may artifactually reduce activity in certain assays .

Advanced Question: What strategies are effective in resolving low yields during the final amide coupling step?

Methodological Answer:

  • Activating agents : Switch from EDC/HOBt to HATU or PyBOP for sterically hindered amines, improving coupling efficiency .
  • Temperature control : Perform reactions at 0°C to minimize racemization or side reactions .
  • In situ monitoring : Use TLC (silica, UV visualization) or inline IR spectroscopy to track reaction progress and optimize quenching times .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Lyophilized powder at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the morpholinyl group .
  • Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) and avoid freeze-thaw cycles to maintain stability .

Advanced Question: How can computational methods predict off-target interactions or toxicity risks?

Methodological Answer:

  • Pharmacophore modeling : Use Schrödinger’s Phase to map essential interaction features and screen against toxicity databases (e.g., Tox21) .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration, CYP450 inhibition, and hERG liability .
  • Molecular dynamics : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.